The synthesis of tertiapin Q trifluoroacetate salt involves solid-phase peptide synthesis techniques. This process typically employs trifluoroacetic acid as a solvent during the coupling of amino acids, followed by cleavage from the resin to yield the desired peptide product. The final purification step often includes high-performance liquid chromatography to ensure the removal of any residual reagents and to achieve the desired purity level .
In the case of tertiapin Q, specific conditions are optimized to facilitate the incorporation of amino acids that confer its high-affinity binding properties to potassium channels. The sequence for tertiapin Q includes substitutions that enhance its stability and efficacy compared to its parent compound .
Tertiapin Q trifluoroacetate salt has a complex molecular structure characterized by a specific sequence of amino acids that form a cyclic structure stabilized by disulfide bridges. The molecular formula for tertiapin Q is , with a molecular weight of approximately 4910.44 g/mol. The structure includes critical residues that interact with the target potassium channels, particularly highlighting the role of glutamine at position 13 which replaces methionine found in native tertiapin .
Tertiapin Q functions primarily through non-covalent interactions with its target potassium channels. The binding mechanism involves specific interactions between the peptide and channel residues, which can lead to conformational changes in the channel structure, ultimately affecting ion conductance.
The compound's reactivity can be analyzed through binding assays where it competes with potassium ions or other blockers for channel binding sites. This competitive inhibition is crucial for understanding its pharmacological profile .
The mechanism by which tertiapin Q exerts its effects involves binding to the selectivity filter region of inward-rectifier potassium channels. This interaction stabilizes the closed state of the channel, preventing potassium ion flow across the membrane. The binding affinity is significantly enhanced at lower pH levels due to increased protonation states of both the peptide and channel residues, which facilitates stronger interactions .
Data from electrophysiological studies indicate that tertiapin Q can effectively prevent channel inactivation during conditions that typically promote such processes (e.g., low extracellular potassium concentrations). This protective effect underscores its utility in research related to cardiac and neuronal excitability .
Relevant analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm identity and purity, ensuring that synthesized products meet required specifications for research applications .
Tertiapin Q trifluoroacetate salt is widely used in scientific research, particularly in studies focused on:
Its ability to selectively inhibit specific potassium channels makes it an invaluable reagent for researchers studying cellular signaling pathways involving potassium ions .
Tertiapin-Q is a 21-amino acid peptide (molecular weight: 2452 Da) with the primary sequence: Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys-NH₂. Its C-terminal amidation is critical for biological activity. The peptide contains four lysine residues (positions 16, 17, 20, 21) and one arginine (position 7), conferring a net charge of +5 at physiological pH, which facilitates electrostatic interactions with negatively charged channel vestibules [3] [8] [9].
The structural stability arises from two disulfide bonds: Cys³-Cys¹⁴ and Cys⁵-Cys¹⁸. This cross-linking pattern creates a nested motif where the first disulfide bond (Cys³-Cys¹⁴) connects the N-terminal region to the central α-helix, while the second (Cys⁵-Cys¹⁸) links the flexible loop to the C-terminal helix [3] [7]. This topology constrains the peptide into a rigid scaffold comprising:
Table 1: Key Structural Elements in Tertiapin-Q
Residue Positions | Structural Feature | Functional Role |
---|---|---|
Cys³-Cys¹⁴ | Disulfide bond 1 | Stabilizes N-terminal/α-helix interaction |
Cys⁵-Cys¹⁸ | Disulfide bond 2 | Anchors loop to C-terminal helix |
Lys¹⁶, Lys¹⁷ | α-Helix lysine cluster | Pore insertion into Kir3.2 channels |
Arg⁷ | Reverse turn residue | Salt bridge with Glu¹²⁷ of Kir3.2 |
Lys²⁰, Lys²¹ | C-terminal lysines | Electrostatic steering to channel vestibule |
Native tertiapin contains a methionine at position 13 (Met¹³) within its α-helical domain. This residue is susceptible to air oxidation, leading to methionine sulfoxide formation and a 4–5 fold reduction in inhibitory potency against inward rectifier potassium channels like Kir3.1/Kir3.4 [2]. To address this limitation, Tertiapin-Q was engineered by substituting Met¹³ with glutamine (Gln). This modification preserves three key properties:
Biophysical analyses confirm that the M13Q substitution does not alter the peptide’s secondary structure. Circular dichroism spectra of native tertiapin and Tertiapin-Q show identical α-helical content (∼40%), while functional assays demonstrate equivalent half-maximal inhibitory concentrations (IC₅₀) for Kir1.1 (ROMK1) blockade (∼1–3 nM) [2] [8]. The substitution eliminates oxidative inactivation, making Tertiapin-Q suitable for prolonged electrophysiological experiments.
Table 2: Comparative Analysis of Native Tertiapin vs. Tertiapin-Q
Property | Native Tertiapin | Tertiapin-Q | Functional Consequence |
---|---|---|---|
Residue 13 | Methionine | Glutamine | Elimination of oxidative inactivation |
Kir3.1/3.4 IC₅₀ (oxidized) | 12.5 ± 1.8 nM | Not applicable | Activity loss in oxygenated buffers |
Kir3.1/3.4 IC₅₀ (reduced) | 2.7 ± 0.4 nM | 3.1 ± 0.5 nM | Equivalent biological potency |
α-Helix content (CD) | 38 ± 2% | 39 ± 3% | Preserved secondary structure |
Nuclear magnetic resonance spectroscopy reveals that Tertiapin-Q adopts a well-defined structural core (residues 5–18) with dynamic N- and C-termini. The peptide’s 21 lowest-energy conformers (PDB ID: 1TER) exhibit a backbone root-mean-square deviation (RMSD) of 0.42 ± 0.11 Å for the α-helical segment (residues 12–19), indicating high rigidity [3] [7]. Key dynamic features include:
Structural Rigidity
Dynamic Segments
Lysine Positioning Mechanics
The four lysine residues adopt distinct orientations:
Molecular dynamics simulations in explicit solvent demonstrate that Lys¹⁷ maintains <5 Å distance from the selectivity filter carbonyl oxygens of Kir3.2 for >85% of simulation time. This positioning is stabilized by a salt bridge between Arg⁷ (tertiapin) and Glu¹²⁷ (Kir3.2), reducing the binding free energy by 5.8 kT compared to alternative lysine insertion modes [3] [7].
Table 3: Conformational Dynamics of Lysine Residues in NMR Ensemble
Residue | Solvent Accessibility (%) | Average B-Factor (Ų) | Preferred Orientation | Role in Channel Block |
---|---|---|---|---|
Lys¹⁶ | 38 ± 7 | 25.3 ± 3.1 | Helix-buried | Structural stabilization |
Lys¹⁷ | 95 ± 4 | 42.8 ± 5.6 | Perpendicular to helix axis | Pore occlusion in Kir3.2 |
Lys²⁰ | 100 | 58.2 ± 6.9 | Disordered C-terminal tail | Electrostatic channel recruitment |
Lys²¹ | 100 | 62.5 ± 7.3 | Disordered C-terminal tail | Electrostatic channel recruitment |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: